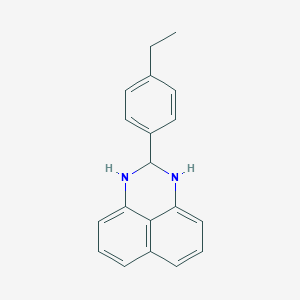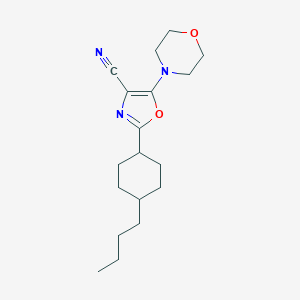
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and an oxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring and the introduction of the morpholine and butylcyclohexyl groups. Common reagents used in these reactions include cyclohexanone, butyl bromide, morpholine, and various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or amines.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects.
Industry: It may find use in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
4-[4-(4-morpholinyl)butyl]morpholine: This compound shares the morpholine ring and butyl group but lacks the oxazole and carbonitrile functionalities.
4-Butyl-N-[2-({[2-(4-morpholinyl)ethyl]carbamothioyl}amino)ethyl]cyclohexanecarboxamide: Similar in having a butylcyclohexyl group and morpholine ring but differs in the presence of a carbamothioyl group and the absence of the oxazole ring.
Uniqueness
2-(4-butylcyclohexyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer specific chemical and physical properties
属性
分子式 |
C18H27N3O2 |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(4-butylcyclohexyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C18H27N3O2/c1-2-3-4-14-5-7-15(8-6-14)17-20-16(13-19)18(23-17)21-9-11-22-12-10-21/h14-15H,2-12H2,1H3 |
InChI 键 |
DIWSXJRMGWEAPK-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
规范 SMILES |
CCCCC1CCC(CC1)C2=NC(=C(O2)N3CCOCC3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![N-cyclohexyl-2-{[3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B241643.png)
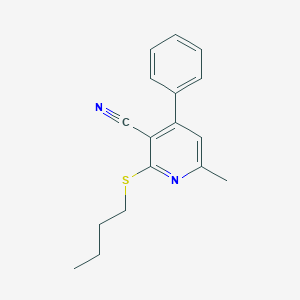
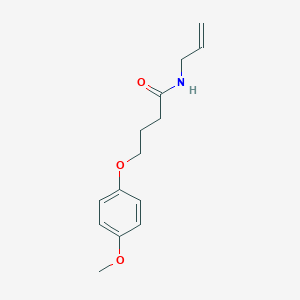
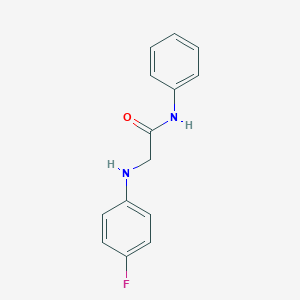
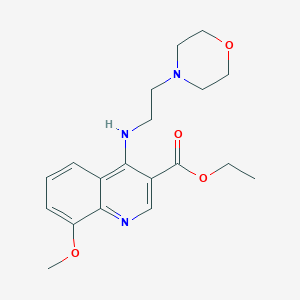
![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![Ethyl 7,8-dichloro-4-{[2-(diethylamino)ethyl]amino}-3-quinolinecarboxylate](/img/structure/B241656.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)

![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
